molecular formula C8H12O2 B14599321 3-Ethylcyclohexane-1,2-dione CAS No. 60386-56-3

3-Ethylcyclohexane-1,2-dione

Cat. No.: B14599321
CAS No.: 60386-56-3
M. Wt: 140.18 g/mol
InChI Key: JZNBXVRETDUASL-UHFFFAOYSA-N
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Description

3-Ethylcyclohexane-1,2-dione is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a six-membered ring with two ketone groups at the 1 and 2 positions and an ethyl group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylcyclohexane-1,2-dione can be achieved through various methods. One common approach involves the cycloaddition reaction, where ethene is added to 1,3-butadiene to form cyclohexene, which is then further functionalized to introduce the ketone groups and the ethyl substituent . Another method involves the use of simple reagents like dimethyl amino pyridine (DMAP) to bring about the rearrangement of enol esters to the final diketone molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The reaction is carried out in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath . This setup ensures precise control over reaction conditions, leading to high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Ethylcyclohexane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Ethylcyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethylcyclohexane-1,2-dione involves its interaction with specific molecular targets. For instance, triketone derivatives of cyclohexane-1,2-dione are known to inhibit the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), which is involved in the breakdown of the amino acid tyrosine . This inhibition leads to the accumulation of tyrosine and its derivatives, affecting various metabolic pathways.

Comparison with Similar Compounds

3-Ethylcyclohexane-1,2-dione can be compared with other similar compounds such as:

    Cyclohexane-1,3-dione: Lacks the ethyl substituent and has different reactivity and applications.

    Cyclohexane-1,2-dione: Similar structure but without the ethyl group, leading to different chemical properties.

    Cyclohexane-1,4-dione: Different positioning of the ketone groups, resulting in distinct reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

60386-56-3

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-ethylcyclohexane-1,2-dione

InChI

InChI=1S/C8H12O2/c1-2-6-4-3-5-7(9)8(6)10/h6H,2-5H2,1H3

InChI Key

JZNBXVRETDUASL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(=O)C1=O

Origin of Product

United States

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